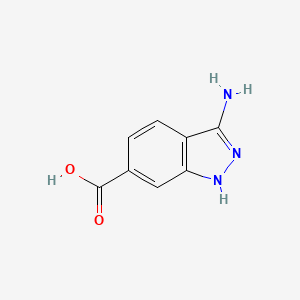

3-amino-1H-indazole-6-carboxylic Acid

Description

The Indazole Nucleus as a Prominent Heterocyclic Motif in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Indazole-containing compounds have been investigated and developed for their anti-inflammatory, antimicrobial, and antitumor properties, among others. nih.gov The structural rigidity of the indazole ring system, combined with its capacity for various substitutions, allows for the fine-tuning of its physicochemical properties and biological activity. This versatility has made the indazole motif a cornerstone in the design of novel therapeutic agents.

Significance of Carboxylic Acid and Amino Functionalities within Heterocyclic Systems

The presence of both a carboxylic acid and an amino group on the indazole framework of 3-amino-1H-indazole-6-carboxylic acid is of paramount importance to its role in medicinal chemistry. The carboxylic acid group, being a strong hydrogen bond donor and acceptor, can participate in crucial interactions with biological macromolecules such as enzymes and receptors. It can also serve as a handle for further chemical modifications, allowing for the attachment of other molecular fragments to modulate the compound's properties.

The amino group, also a key hydrogen bond donor and acceptor, is particularly significant in the context of kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov The strategic placement of these functional groups on the indazole scaffold provides a bidentate character that can be exploited for specific molecular recognition, enhancing both the potency and selectivity of the resulting drug candidates.

Overview of Research Trajectories for this compound and its Analogues

Research involving the this compound scaffold has been prominently directed towards the discovery of novel kinase inhibitors. nih.gov Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-amino-1H-indazole moiety has been identified as an effective "hinge-binding" fragment, capable of anchoring molecules within the ATP-binding pocket of kinases. nih.gov

Consequently, a major research trajectory has been the use of this compound as a key building block for the synthesis of more complex molecules, such as the 3-amino-1H-indazol-6-yl-benzamides. nih.gov These derivatives have shown potent and selective inhibition of various kinases, including FLT3, PDGFRα, and Kit, which are important targets in oncology. nih.gov The synthetic route to these complex inhibitors often involves the initial preparation of a 3-aminoindazole intermediate, which is then elaborated through a series of chemical reactions, including acylation and cross-coupling reactions. nih.gov The carboxylic acid functionality at the 6-position provides a convenient point for the introduction of further diversity into the molecular structure.

The following table presents data on the biological activity of a series of 3-amino-1H-indazol-6-yl-benzamide derivatives, highlighting the therapeutic potential of analogues derived from the this compound scaffold.

| Compound | Target Kinase | Cellular Antiproliferative Activity (EC₅₀, µM) |

| 4 | FLT3 | 0.005 |

| PDGFRα-T674M | 0.017 | |

| Kit-T670I | 0.198 | |

| 11 | FLT3 | 0.006 |

| PDGFRα-T674M | 0.008 | |

| Kit-T670I | 0.024 | |

| 17 | FLT3 | 0.003 |

| PDGFRα-T674M | 0.004 | |

| Kit-T670I | >10 | |

| 18 | FLT3 | 0.002 |

| PDGFRα-T674M | 0.002 | |

| Kit-T670I | 0.011 | |

| 22 | FLT3 | 0.004 |

| PDGFRα-T674M | 0.003 | |

| Kit-T670I | >10 |

Data sourced from a study on amino-indazole scaffolds as kinase inhibitors. nih.gov

The research clearly indicates that the this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The ability to readily modify both the amino and carboxylic acid functionalities allows for the exploration of a vast chemical space, leading to the identification of compounds with desirable pharmacological profiles. Future research in this area is likely to focus on the further optimization of these analogues to improve their efficacy and pharmacokinetic properties, with the ultimate goal of developing new and effective treatments for a range of human diseases.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZTEQDOQLSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469226 | |

| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871709-92-1 | |

| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 1h Indazole 6 Carboxylic Acid and Its Derivatives

Strategic Approaches to the Indazole-6-carboxylic Acid Core

Constructing the indazole-6-carboxylic acid framework is the foundational step in synthesizing the target compound and its analogues. A predominant and highly effective strategy involves the cyclization of appropriately substituted benzene (B151609) precursors.

One of the most direct methods begins with substituted 2-fluorobenzonitriles. For instance, the condensation of 4-bromo-2-fluorobenzonitrile (B28022) with hydrazine (B178648) hydrate (B1144303) serves as a common entry point. nih.govmdpi.com In this reaction, the hydrazine displaces the fluorine atom and subsequently attacks the nitrile group to form the pyrazole (B372694) ring, yielding a 6-bromo-1H-indazol-3-amine intermediate. The bromine atom at the 6-position is a versatile synthetic handle that can be converted to the desired carboxylic acid moiety in a later step, for example, through metal-catalyzed carbonylation or lithium-halogen exchange followed by quenching with carbon dioxide.

Another approach involves a reductive cyclization pathway. Starting from derivatives of 2-nitrophenylacetic acid, the nitro group can be reduced to an amino group, which then undergoes diazotization and intramolecular cyclization to form the indazole ring. semanticscholar.org This method allows for the pre-existence of the acetic acid side chain, which can be transformed into the target carboxylic acid.

More complex strategies may build the indazole core from substituted benzene derivatives where a thioamide is treated with hydrazine to facilitate the ring-closing reaction, forming the indazole system. nih.gov The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Introduction of the 3-Amino Group into the Indazole Scaffold

The introduction of the amino group at the C-3 position is often integral to the ring-forming reaction itself, leading to highly efficient syntheses. The reaction of 2-halobenzonitriles with hydrazine or its derivatives is a cornerstone for the direct synthesis of 3-aminoindazoles. organic-chemistry.orgrsc.org

A widely employed method is the reaction of a 2-fluorobenzonitrile (B118710) derivative with hydrazine hydrate in a suitable solvent like ethanol (B145695). nih.gov The reaction typically proceeds by heating in a sealed tube, leading to the formation of the 3-aminoindazole scaffold in high yield. nih.govmdpi.com This process is advantageous as it builds the core and installs the key amino functional group in a single, efficient step. Both copper- and palladium-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine derivatives have also been developed to facilitate this transformation, expanding the substrate scope. organic-chemistry.org

Alternative methods include the organophosphorus-mediated reductive cyclization of substituted benzamidines, which can be synthesized from 2-nitrobenzonitriles, to construct 3-amino-2H-indazoles. nih.gov A two-step sequence involving the trifluoromethanesulfonic anhydride-mediated activation of tertiary amides to form aminohydrazones, followed by an intramolecular palladium-catalyzed C-H amination, also provides access to the 3-aminoindazole structure. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Bromo-2-fluorobenzonitrile | Hydrazine hydrate, Ethanol | 6-Bromo-1H-indazol-3-amine | High | nih.gov |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate (99%), Ethanol | 5-Bromo-1H-indazol-3-amine | 90% | nih.gov |

| 2-Halobenzonitriles | Hydrazine carboxylic esters, Cu catalyst | Substituted 3-aminoindazoles | N/A | organic-chemistry.org |

Functionalization and Derivatization at Key Positions

Once the 3-amino-1H-indazole-6-carboxylic acid core is established, its functional groups can be readily modified to generate a diverse range of derivatives.

The primary amino group at the C-3 position is a key site for derivatization, often interacting with the hinge region of protein kinases in medicinal chemistry applications. mdpi.comnih.gov A common transformation is acylation, where the amino group is converted to an amide. For example, the 3-amino group can be acylated with reagents like cyclopropanecarbonyl chloride or acetic anhydride (B1165640) to introduce new substituents. nih.govresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

The carboxylic acid group at the 6-position provides another critical point for diversification through esterification and amidation reactions.

Amidation: The conversion of the carboxylic acid to an amide is frequently achieved using standard peptide coupling conditions. researchgate.net This involves activating the carboxylic acid with a coupling agent, such as (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC·HCl), in the presence of an additive like N-Hydroxybenzotriazole (HOBT) and a base like triethylamine (B128534) (TEA) in an anhydrous solvent like N,N-Dimethylformamide (DMF). researchgate.net A wide variety of primary or secondary amines can then be added to form the corresponding amide derivatives.

Esterification: Esters can be synthesized through several methods. Classic Fischer esterification, involving refluxing the carboxylic acid with an alcohol under acidic catalysis, is a straightforward approach. For more sensitive substrates, milder conditions are preferred. Imidazole (B134444) carbamates have been developed as chemoselective reagents that convert carboxylic acids to their ester analogues in high yields, offering an alternative to traditional methods. organic-chemistry.orgresearchgate.net

| Reaction Type | Carboxylic Acid | Reagent(s) | Coupling Agent(s) | Product | Reference |

| Amidation | 1H-Indazole-3-carboxylic acid | Various amines | EDC·HCl, HOBT, TEA | 1H-Indazole-3-carboxamides | |

| Esterification | Various carboxylic acids | Alcohols | Imidazole carbamates | Esters | organic-chemistry.orgresearchgate.net |

Further modifications can be made to the indazole ring itself, either at the nitrogen atoms or on the benzene portion of the scaffold.

N-Functionalization: The N1 nitrogen of the indazole ring can be functionalized through alkylation, arylation, or acylation. To ensure selectivity, especially when other nucleophilic sites are present, a protection strategy is often employed. The use of a tert-butyloxycarbonyl (Boc) group to protect the ring nitrogen is a common tactic, allowing for controlled reactions at other positions before its removal. nih.gov Reaction of a 3-amino-1H-indazole with an isocyanate can lead to the formation of N-phenyl-1H-indazole-1-carboxamides, functionalizing the N1 position. researchgate.net

Benzene Ring Substitution: Substitutions on the carbocyclic ring are typically introduced by starting with a pre-functionalized precursor. A powerful strategy is to begin with a halogenated indazole, such as 6-bromo-1H-indazol-3-amine. nih.gov The bromine atom can then be used in various palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, to introduce new aryl or alkyl groups at the 6-position. mdpi.comnih.gov This approach allows for the late-stage introduction of diversity into the molecular structure.

Advanced Synthetic Techniques for Indazole Derivatives

Modern synthetic organic chemistry offers a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of synthetic routes to indazole derivatives.

Transition-metal catalysis is a cornerstone of modern synthesis. Palladium-catalyzed reactions are not only used for cross-coupling but also for C-H activation and functionalization, providing novel pathways to directly arylate the indazole scaffold without pre-functionalization. researchgate.net Copper-catalyzed reactions have also proven valuable, particularly in the formation of the indazole ring from 2-halobenzonitriles and in N-arylation reactions. organic-chemistry.orgunina.it

Catalyst-Based Synthesis (e.g., Transition-Metal Catalysis, Acid-Base Catalysis)

Catalysis is fundamental to the modern synthesis of indazole derivatives, offering pathways that are often more efficient and selective than classical methods. Both transition-metal and acid-base catalysis have been extensively employed to construct the indazole core and introduce functional groups. benthamdirect.com

Transition-Metal Catalysis: Transition metals, particularly palladium (Pd), copper (Cu), and rhodium (Rh), are pivotal in synthesizing the indazole scaffold. nih.gov These catalysts facilitate key bond-forming reactions such as C-H activation, intramolecular amination, and cross-coupling reactions. nih.govresearchgate.net

A prominent strategy for synthesizing 3-aminoindazoles involves a palladium-catalyzed intramolecular C-H amination reaction. acs.org This approach often starts from readily available tertiary amides, which are converted into aminohydrazone precursors. These precursors then undergo cyclization, catalyzed by a palladium complex, to yield the 3-aminoindazole core. acs.org Similarly, copper-catalyzed methods have been developed for N-N bond formation, which is a critical step in the cyclization process to form the indazole ring. nih.gov For instance, Cu(OAc)₂ can mediate the cyclization of ketimines derived from o-aminobenzonitriles to produce 1H-indazoles in good to excellent yields. nih.gov

Rhodium-catalyzed synthesis often involves C-H activation and annulation reactions. For example, Rh(III)/Cu(II) catalytic systems can be used for the sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to form 1H-indazoles. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Transformation | Reference |

| Pd-catalyst (ligand-free) | Tertiary amides, Hydrazides | 3-Aminoindazoles | Intramolecular C–H amination | acs.org |

| Cu(OAc)₂ / O₂ | o-Aminobenzonitriles, Organometallic reagents | 1H-Indazoles | N-N bond formation via cyclization of ketimines | nih.gov |

| Rh(III) / Cu(II) | Azobenzenes, Sulfoxonium ylides | 3-Acylated-2H-indazoles | [4 + 1] annulation via C-H activation | nih.govnih.gov |

| Cu₂O | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | Intramolecular cyclization | nih.gov |

Acid-Base Catalysis: Acid and base catalysts play a crucial role in various synthetic routes to indazoles. benthamdirect.com For instance, a greener synthetic protocol for 1-H-indazole derivatives utilizes ammonium (B1175870) chloride (NH₄Cl), a mild acid, in an ethanol solvent. This method involves the grinding of an ortho-hydroxybenzaldehyde with hydrazine hydrate, providing good yields in a shorter time frame. samipubco.com Base-catalyzed reactions are also common, often used to facilitate deprotonation steps in nucleophilic aromatic substitution (SNAr) ring closures to form the indazole ring. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of indazoles aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. benthamdirect.com

Sustainable approaches often focus on the catalyst and the reaction medium. The use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon (CuO@C), exemplifies this trend. acs.org These catalysts can be easily recovered and reused, reducing waste and cost. The synthesis of 2H-indazoles has been achieved using such a catalyst in conjunction with polyethylene (B3416737) glycol (PEG-400), a green solvent. acs.org

Other green strategies include mechanochemistry, where reactions are initiated by mechanical energy (grinding) at room temperature, minimizing or eliminating the need for solvents. samipubco.comnih.gov The aforementioned NH₄Cl-catalyzed synthesis of 1-H-indazoles via a grinding protocol is a prime example of a solvent-minimized, eco-friendly method. samipubco.com The use of environmentally benign solvents like ethanol and water, and the development of one-pot multicomponent reactions, further contribute to the sustainability of these synthetic processes. samipubco.comacs.org

| Green Chemistry Principle | Application in Indazole Synthesis | Example | Reference |

| Use of Renewable Feedstocks | N/A in provided sources | - | - |

| Catalysis | Use of recyclable heterogeneous catalysts | CuO nanoparticles on activated carbon for C-N, C=N, and N-N bond formation. | acs.org |

| Benign Solvents | Replacement of hazardous solvents with greener alternatives | Use of PEG-400 or ethanol instead of volatile organic compounds. | samipubco.comacs.org |

| Energy Efficiency | Use of methods that reduce energy consumption | Grinding protocol (mechanochemistry) at ambient temperature. | samipubco.com |

| Waste Prevention | One-pot reactions to reduce separation steps and solvent use | One-pot, three-component reaction for 2H-indazoles. | acs.org |

Regioselective Synthesis of Indazole Scaffolds

Regioselectivity is a critical aspect of indazole synthesis, as substitutions can occur at various positions on the bicyclic ring, most notably at the N-1 and N-2 positions of the pyrazole moiety, leading to different isomers (1H- and 2H-indazoles). researchgate.net Controlling the outcome of these reactions is essential for preparing specific, functionally distinct derivatives.

Transition-metal catalysis often provides a high degree of regioselectivity. For example, palladium-catalyzed dialkenylation of pyrazoles with electron-deficient alkenes can proceed with high regioselectivity, setting the stage for subsequent cyclization to form specific 1H-indazole isomers. nih.gov The choice of catalyst, ligands, and reaction conditions can direct the reaction toward the desired regioisomer.

In the synthesis of substituted indazoles, such as 1-arylindazole-3-carboxamides, regioselectivity can be achieved through strategic reaction design. A two-step process involving a multicomponent reaction to form an α-aminocarbonyl hydrazone intermediate, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization, allows for the highly regioselective formation of the desired indazole derivative. unina.it

Furthermore, 1,3-dipolar cycloaddition reactions can be employed for the regioselective synthesis of indazoles. The reaction between arynes and hydrazones can be controlled to yield specific indazole scaffolds. samipubco.com The substituents on the starting materials and the specific reaction conditions employed play a crucial role in dictating the regiochemical outcome of the cycloaddition. samipubco.comresearchgate.net

Medicinal Chemistry and Biological Evaluation of 3 Amino 1h Indazole 6 Carboxylic Acid Derivatives

Therapeutic Efficacy and Pharmacological Spectrum

The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a well-established pharmacophore in numerous clinically approved drugs. The specific substitution pattern of 3-amino-1H-indazole-6-carboxylic acid provides a versatile platform for the synthesis of a diverse library of derivatives with varied biological activities.

Anticancer Activities and Antitumor Mechanisms

Derivatives of the indazole scaffold have shown significant promise as anticancer agents, with several compounds progressing to clinical use. nih.gov The structural motif of this compound serves as a crucial building block for novel therapeutic candidates. Research has demonstrated that derivatives of the closely related 6-aminoindazole and 3-aminoindazole structures exhibit potent anti-proliferative activity against a range of human cancer cell lines, including colorectal, lung, prostate, and liver cancer cells. researchgate.netmdpi.com

The antitumor mechanisms of these compounds are multifaceted. A primary mode of action is the inhibition of various protein kinases that are critical for cancer cell growth and survival. nih.gov Furthermore, many indazole derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This is often achieved by modulating the expression of key regulatory proteins involved in the apoptotic cascade. Some derivatives also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. researchgate.net

Recent studies have also explored the potential of indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in tumor immune evasion. researchgate.net By inhibiting IDO1, these compounds may enhance the body's immune response against cancer.

Table 1: Anticancer Activity of Selected Indazole Derivatives (Note: The following data is representative of the broader indazole class, as specific data for this compound derivatives is limited in publicly available research.)

| Compound Class | Cancer Cell Line | Activity (IC50) | Proposed Mechanism |

| 6-Aminoindazole Derivatives | Human Colorectal Cancer (HCT116) | Potent anti-proliferative activity | IDO1 Inhibition |

| 1H-Indazole-3-amine Derivatives | Chronic Myeloid Leukemia (K562) | 5.15 µM | Apoptosis induction, p53/MDM2 pathway inhibition |

| 1H-Indazole-3-carboxamide Derivatives | Various | Potent | Kinase Inhibition |

Anti-inflammatory and Analgesic Properties

The indazole core is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Consequently, derivatives of this compound are being investigated for their potential to alleviate inflammation and pain. The anti-inflammatory effects of indazole compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. dntb.gov.ua

Research into various indazole derivatives has demonstrated their capacity to reduce inflammation in preclinical models. derpharmachemica.com While specific studies on derivatives of this compound are not extensively reported, the general anti-inflammatory and analgesic potential of the indazole scaffold suggests this is a promising area for future investigation.

Antimicrobial Potential (Antibacterial and Antifungal)

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. The indazole scaffold has been identified as a promising framework for the development of new antibacterial and antifungal drugs. nih.govderpharmachemica.com A study focused on indazole-3-carboxamide derivatives, which can be synthesized from 1H-indazole-3-carboxylic acid, demonstrated their antimicrobial activity. researchgate.net

The mechanism of antimicrobial action for indazole derivatives is still under investigation but is thought to involve the disruption of essential cellular processes in bacteria and fungi. The versatility of the this compound structure allows for the synthesis of a wide array of derivatives, offering the potential to identify compounds with potent and broad-spectrum antimicrobial activity.

Antiviral and Antiprotozoal Research

The therapeutic applications of indazole derivatives extend to the treatment of viral and protozoal infections. The core indazole structure is present in compounds that have been investigated for their activity against various viruses, including HIV. nih.govderpharmachemica.com While direct research on the antiviral and antiprotozoal properties of this compound derivatives is limited, the known bioactivity of the indazole class suggests this as a viable avenue for exploration. For instance, the anticancer drug Niraparib, which features an indazole core, is synthesized from precursors related to the indazole-3-carboxylic acid structure. google.comacs.org

Modulation of Metabolic Pathways (e.g., Antidiabetic, Antiglycolytic)

Emerging research indicates that indazole derivatives may have a role in modulating metabolic pathways, with potential applications in the treatment of metabolic disorders such as diabetes. mdpi.com Some indazole-containing compounds have been investigated for their ability to influence glucose metabolism. The structural features of this compound provide a foundation for designing molecules that could interact with key enzymes and receptors involved in metabolic regulation. Further studies are needed to fully elucidate the potential of these derivatives as antidiabetic or antiglycolytic agents.

Neurological and CNS Applications

The diverse pharmacological profile of indazole derivatives also includes effects on the central nervous system (CNS). Certain indazole-based compounds have been explored for their potential in treating neurological and psychiatric conditions. nih.govdntb.gov.ua The ability of small molecules to cross the blood-brain barrier is a critical factor for CNS-active drugs, and the physicochemical properties of indazole derivatives can be modified to enhance their brain penetration. While specific research on the neurological applications of this compound derivatives is not yet widely published, the established CNS activity of other indazole compounds suggests that this is a field with potential for future discoveries.

Other Biological Activities (e.g., Antioxidant, Antiarrhythmic)

While the indazole nucleus is a versatile scaffold in medicinal chemistry, specific research into the antioxidant and antiarrhythmic properties of this compound derivatives is not extensively documented in publicly available literature. However, studies on related indazole-containing compounds suggest potential avenues for future investigation.

For instance, certain indazole derivatives have been explored for their cardiovascular effects. A study on indazole-Cl, another indazole derivative, indicated its potential in suppressing inflammation associated with atherosclerosis. nih.gov Another compound, DY-9760e, has shown cardioprotective effects against ischemia-reperfusion injury. nih.gov While these findings are promising for the broader class of indazole compounds, dedicated studies are required to determine if this compound derivatives share similar antiarrhythmic potential.

Regarding antioxidant activity, the current body of research does not provide direct evidence for this property in this compound derivatives. The antioxidant potential of various heterocyclic compounds is an active area of research, but specific data for this particular chemical class is not yet available.

Molecular Target Identification and Mechanistic Elucidation

The therapeutic potential of this compound derivatives is underscored by their interaction with various molecular targets, including enzymes and receptors, and their influence on specific cellular processes.

Enzyme Inhibition (e.g., Tyrosine Kinases, Aromatase, Cyclooxygenase-2)

Tyrosine Kinases: The 1H-indazole-3-amine framework is a recognized hinge-binding fragment, crucial for the activity of many kinase inhibitors. nih.gov Derivatives of 3-amino-1H-indazole have been shown to be potent inhibitors of several tyrosine kinases. For example, the 1H-indazole-3-amine structure in Linifanib effectively binds to the hinge region of tyrosine kinases. nih.gov Furthermore, a series of 6-substituted aminoindazole derivatives were designed and synthesized, with compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibiting potent anti-proliferative activity in human colorectal cancer cells, which was linked to the suppression of IDO1 protein expression. rsc.org

Cyclooxygenase-2 (COX-2): While direct experimental studies on the COX-2 inhibitory activity of this compound derivatives are limited, computational studies suggest their potential as anti-inflammatory agents. Molecular docking and molecular dynamics simulations of 1H-indazole analogs have shown significant binding to the active site of the COX-2 enzyme. researchgate.net Specifically, derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups demonstrated favorable binding energies, indicating a potential for COX-2 inhibition. researchgate.net The stability of these compounds within the COX-2 active site, as suggested by simulations, points towards a possible mechanism for anti-inflammatory effects. researchgate.net

Aromatase: The potential for this compound derivatives to act as aromatase inhibitors is an area that requires further investigation. While various nitrogen-containing heterocyclic compounds, such as those with imidazole (B134444) and triazole rings, have been identified as potential non-steroidal aromatase inhibitors, specific research on the indazole scaffold of the subject compound in this context is not yet prevalent. nih.govmdpi.com

Receptor Agonism and Antagonism (e.g., GPR120, CCR4, 5-HT Receptors)

5-HT Receptors: Derivatives of indazole-3-carboxamide have been investigated for their interaction with serotonin (B10506) (5-HT) receptors. researchgate.net These receptors are implicated in a variety of physiological and pathological processes, making them attractive therapeutic targets. The indazole scaffold has been a key component in the development of antagonists for 5-HT2, 5-HT3, and 5-HT4 receptors. researchgate.net

GPR120: There is currently no direct research available on the interaction of this compound derivatives with the G-protein coupled receptor 120 (GPR120).

CCR4: The potential for this compound derivatives to act as antagonists for the C-C chemokine receptor type 4 (CCR4) has not been extensively explored in the available literature. While other heterocyclic structures, such as 2-aminothiazole (B372263) derivatives, have been optimized as CCR4 antagonists, similar investigations into indazole-based compounds are needed. nih.gov

Interaction with Specific Cellular Pathways and Processes

Derivatives of 1H-indazole-3-amine have been shown to influence fundamental cellular processes such as apoptosis and cell cycle progression. In one study, a piperazine-substituted 1H-indazole-3-amine derivative, compound 6o, was found to induce apoptosis in a dose-dependent manner in K562 chronic myeloid leukemia cells. nih.gov Further investigation revealed that this compound likely exerts its effects by inhibiting Bcl2 family members and interacting with the p53/MDM2 pathway. nih.gov

Cell cycle analysis demonstrated that treatment with compound 6o led to an increase in the G0/G1 cell population and a significant decrease in the proportion of S phase cells, indicating that it can arrest the cell cycle at the G0/G1 phase. nih.gov These findings suggest that the antitumor properties of these indazole derivatives are, at least in part, mediated through their modulation of critical cell cycle and apoptotic pathways. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlations between Structural Modifications and Biological Potency

The biological potency of derivatives of the 3-amino-1H-indazole-6-carboxylic acid scaffold is highly dependent on structural modifications at three primary locations: the 3-amino group, the 6-carboxylic acid group, and the nitrogen atoms of the indazole ring.

Modifications of the Carboxylic Acid Group: The carboxylic acid at the 6-position is a critical functional group that can significantly influence potency. Its conversion into various amides is a common strategy to explore SAR. For instance, in related indazole-3-carboxamides, the nature of the substituent on the amide nitrogen plays a pivotal role in determining activity. Studies on indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers have shown that the unique regiochemistry of the amide linker is essential for inhibitory activity. nih.govresearchgate.net While direct data on the 6-carboxylic acid is less common, parallels can be drawn from other kinase inhibitors where a carboxylic acid group contributes significantly to potency through interactions with key residues in the active site. For example, replacing a crucial carboxylic acid with a bioisostere like a tetrazole can enhance potency, while its reduction to an alcohol or complete removal often leads to a substantial decrease in activity. caribjscitech.com

Modifications of the 3-Amino Group: The 3-amino group is a fundamental feature, often acting as a key hydrogen bond donor. In many kinase inhibitors, this group interacts with the hinge region of the enzyme's ATP-binding pocket. researchgate.net Modifications at this position, such as acylation or substitution, can modulate this interaction and thereby alter the compound's inhibitory profile.

| Target | Core Scaffold | Modification | Resulting Biological Activity | Reference |

| CRAC Channel | Indazole-3-carboxamide | Formation of specific amide regioisomer | Essential for potent inhibition of calcium influx | nih.govresearchgate.net |

| CRAC Channel | Indazole-3-carboxamide | Reverse amide isomer | Inactive even at high concentrations | nih.govresearchgate.net |

| K562 Cancer Cells | 5-(3-fluorophenyl)-1H-indazol-3-amine | Replacement of 3-fluorophenyl with 4-methoxyphenyl (B3050149) | 2-10 fold decrease in inhibitory activity | researchgate.net |

| TBK1 Kinase | Amlexanox (analogous scaffold) | Reduction of carboxylic acid to primary alcohol | 30-fold decrease in potency | caribjscitech.com |

| TBK1 Kinase | Amlexanox (analogous scaffold) | Removal of carboxylic acid | 40-fold decrease in potency | caribjscitech.com |

Influence of Substituent Position and Electronic Effects on Bioactivity

The position of substituents on the indazole ring has a profound impact on biological activity, dictating both potency and selectivity.

Regiochemistry: Research on indazole-based CRAC channel blockers has unequivocally demonstrated the importance of substituent regiochemistry. An indazole-3-carboxamide derivative (12d) was found to be a potent inhibitor of calcium influx with a sub-micromolar IC50 value. nih.govresearchgate.net In stark contrast, its reverse amide isomer (9c), where the connectivity of the carbonyl and NH groups is swapped, was completely inactive. nih.govresearchgate.net This highlights a strict structural requirement for molecular recognition by the biological target.

Positional Isomerism on the Ring: The placement of functional groups on the benzene (B151609) ring of the indazole scaffold is critical. SAR studies on 1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) revealed that substituent groups at both the 4-position and 6-position play a crucial role in inhibition. researchgate.net Similarly, in a series of antitumor 1H-indazole-3-amine derivatives, the nature of the substituent at the C-5 position significantly affected anti-proliferative activity against various cancer cell lines. researchgate.net For instance, against the Hep-G2 cell line, a general trend for activity was observed based on the C-5 substituent: 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy, indicating that both the position and the electronic nature (electron-withdrawing fluorine atoms) of the substituents are key determinants of potency. researchgate.net

| Scaffold | Substituent Position | Substituent Type | Target | Effect on Bioactivity | Reference |

| 1H-Indazole | C4 and C6 | Various | IDO1 | Crucial for inhibitory activity | researchgate.net |

| 1H-Indazole-3-amine | C5 | 3,5-difluorophenyl | Hep-G2 cells | Highest anti-proliferative activity in series | researchgate.net |

| 1H-Indazole-3-amine | C5 | 4-fluorophenyl | Hep-G2 cells | Moderate anti-proliferative activity | researchgate.net |

| 1H-Indazole-3-amine | C5 | 3-fluorophenyl | Hep-G2 cells | Lower anti-proliferative activity | researchgate.net |

Impact of Stereochemistry on Molecular Recognition and Efficacy

The parent compound, this compound, is an achiral molecule and therefore does not have stereoisomers. However, stereochemistry becomes a critical consideration when chiral centers are introduced into its derivatives, typically through substitution at the N1 position or on side chains appended to the core structure.

While direct stereochemical studies on this compound derivatives are not extensively reported in the literature, the importance of chirality is well-established for the broader indazole class. For example, recent synthetic efforts have focused on the highly enantioselective synthesis of indazoles featuring a C3-quaternary chiral center. pnrjournal.com The development of such sophisticated stereoselective methods underscores the recognition that the spatial arrangement of atoms is crucial for precise molecular interactions. It is widely accepted in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and metabolic profiles due to the stereospecific nature of biological receptors and enzymes. Therefore, for any chiral derivative of this compound, the control and evaluation of its stereochemistry would be an essential component of its development to ensure optimal molecular recognition and efficacy. pnrjournal.com

Elucidation of Critical Pharmacophoric Features

A pharmacophore model for the this compound scaffold can be elucidated from the available SAR data for related structures. The key features essential for biological activity include:

The 1H-Indazole Core: This bicyclic aromatic system serves as a rigid scaffold, correctly positioning the other functional groups for interaction with the target. It is often considered a bioisosteric replacement for other heterocyclic systems, such as the purine (B94841) core of adenine, enabling it to act as an effective "hinge-binder" in many protein kinases. researchgate.net

The 3-Amino Group: This group is a critical hydrogen bond donor. Its position on the pyrazole (B372694) ring is often essential for forming a key interaction with the hinge region of protein kinases, a common binding motif for this class of inhibitors. researchgate.net

The 6-Carboxylic Acid Group: This functional group provides a key interaction point, capable of acting as both a hydrogen bond donor and acceptor. It can also engage in ionic interactions with positively charged residues (e.g., lysine (B10760008) or arginine) in a protein binding site. Studies on analogous compounds have shown that this acidic moiety can be crucial for potency. caribjscitech.com

Aromatic System: The benzene ring provides a surface for potential hydrophobic and π-stacking interactions with aromatic amino acid residues within the binding pocket. Substituents on this ring can modulate these interactions and the electronic properties of the entire scaffold.

Together, these features define a versatile pharmacophore: a rigid scaffold presenting a key hydrogen bond donor (3-amino group) and a potent hydrogen bond donor/acceptor or charged group (6-carboxylic acid) for anchoring within a biological target, with the potential for further affinity-tuning through substitutions on the aromatic ring.

Computational Chemistry and in Silico Drug Design for 3 Amino 1h Indazole 6 Carboxylic Acid Derivatives

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of 3-amino-1H-indazole-6-carboxylic acid, this method has been instrumental in elucidating their binding modes within the active sites of various protein kinases, which are frequent targets for cancer therapy. nih.govbohrium.com

Docking studies reveal that the indazole core is a key pharmacophore, often forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. For instance, the N1 and the exocyclic amino group of the indazole scaffold can act as hydrogen bond donors and acceptors, anchoring the molecule in place. nih.gov In studies on arylsulphonyl indazole derivatives targeting VEGFR2 kinase, docking analyses showed that the indazole ring's orientation is critical for establishing stabilizing hydrogen bonds and π–π stacking interactions. nih.gov

Research on 3-amino-1H-indazol-6-yl-benzamides, designed as type II kinase inhibitors, demonstrated their ability to bind to the "DFG-out" inactive conformation of kinases like Src, FLT3, and PDGFRα. nih.gov The 3-amino-indazole portion consistently interacts with the kinase hinge region, a finding that guides the rational design of new derivatives. nih.gov

Similarly, docking of N-substituted prolinamido indazole derivatives into Rho-kinase (ROCK1) suggested hydrogen bond interactions between the nitrogen atoms of the indazole ring and the backbone of Met156 in the hinge region. nih.gov The carboxylic acid group at the 6-position of the core scaffold can also participate in significant interactions, often forming hydrogen bonds with residues such as Thr217 and Arg220 in Aurora A kinase, which can enhance binding affinity and potency. nih.gov

The table below summarizes representative findings from molecular docking studies of various indazole derivatives with different protein targets.

| Compound Type | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Arylsulphonyl Indazole Derivatives | VEGFR2 | Glu211, Ala213 | -36.5 to -66.5 (Interaction Energy) |

| N-substituted Prolinamido Indazole Derivatives | ROCK1 | Met156, Lys105 | Not Specified |

| 3-Carboxamide Indazole Derivatives | Renal Cancer Protein (6FEW) | Not Specified | High Binding Energy for 8v, 8w, 8y |

| 3-amino-1H-indazol-6-yl-benzamide Derivatives | c-Src | Hinge Region Residues | Not Specified |

| Indazole Derivatives with Sulfonyl Group | Aurora A | Lys141, Thr217, Arg220 | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules. nih.gov

Two-dimensional QSAR studies correlate biological activity with physicochemical descriptors calculated from the 2D structure of the molecule, such as topological parameters. In a study of hexahydro-2H-indazole derivatives with antimicrobial activity, 2D-QSAR models indicated the importance of topological parameters like the Kier flexibility index (²χ) and the valence connectivity index (²χv) in defining their biological effects. nih.gov These models help identify which structural features are statistically significant for the observed activity, guiding further chemical modifications.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. For a series of indazole derivatives acting as Hypoxia-inducible factor (HIF)-1α inhibitors, 3D-QSAR studies were performed to map the pharmacophoric features required for activity. nih.gov

The resulting contour maps from these studies provide a visual guide for drug design. For example, steric maps might indicate regions where bulky substituents are favorable (or unfavorable) for activity, while electrostatic maps highlight areas where positive or negative charges would enhance potency. nih.gov These models, validated through statistical measures, provide a structural framework for designing new inhibitors with improved efficacy. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations are crucial for verifying the binding modes predicted by docking and understanding the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

In studies of indazole derivatives as HIF-1α inhibitors, MD simulations of the most potent compound complexed with the protein showed good binding efficiency and stability within the active site. nih.gov Similarly, simulations of indazole derivatives with VEGFR-2 kinase helped to interpret structure-activity relationships by analyzing factors like the interaction with solvent-accessible regions and the degree of conformational restriction. nih.gov Analysis of parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation trajectory can confirm that the inhibitor remains stably bound in its predicted orientation. nih.gov These simulations provide confidence in the proposed binding mechanism and support the rationale for further lead optimization. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.net For derivatives of this compound, DFT calculations provide insights into their chemical reactivity and physicochemical characteristics. nih.gov

A key application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. nih.gov For a series of novel 3-carboxamide indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to optimize their geometry and determine their HOMO-LUMO energy gaps. nih.gov Compounds with a smaller energy gap are generally more reactive. core.ac.uk

DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net These calculations are valuable for understanding intermolecular interactions and justifying the observed binding modes in protein-ligand complexes. researchgate.net

The following table shows example DFT-calculated HOMO-LUMO energy gaps for select indazole derivatives, illustrating how electronic properties can be quantified.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 8a | -6.01 | -1.41 | 4.60 |

| 8c | -5.87 | -1.25 | 4.62 |

| 8s | -6.42 | -1.79 | 4.63 |

Data derived from a study on 3-carboxamide indazole derivatives. The specific structures for 8a, 8c, and 8s are detailed in the source literature. nih.gov

In Silico Prediction of Pharmacokinetic Profiles (ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing. nih.gov

For various series of indazole derivatives, ADMET profiles have been predicted using software like SwissADME and admetSAR. nih.govbiotech-asia.org These tools calculate a range of parameters, including compliance with Lipinski's rule of five and Veber's rule, which are indicators of good oral bioavailability. nih.gov Properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity are also assessed. nih.govbiotech-asia.orgresearchgate.net

Studies on indazol-pyrimidine derivatives showed that the synthesized compounds generally had low toxicity, good solubility, and favorable absorption profiles, meeting the criteria of major drug-likeness rules. nih.gov This computational screening allows for the early deselection of compounds with predicted poor pharmacokinetic profiles, focusing resources on candidates with a higher probability of success in clinical development. nih.govbiotech-asia.org

Advanced Spectroscopic and Structural Characterization of 3 Amino 1h Indazole 6 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives, providing precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectra of 1H-indazole carboxylic acid derivatives typically display characteristic signals for the protons on the bicyclic ring system. nih.gov The aromatic region generally shows four main resonances corresponding to the protons at positions 4, 5, 6, and 7, often appearing as doublets and triplets. nih.gov The proton at position 3 (3-H) is also distinct, usually resonating as a singlet or a doublet with a small coupling constant further downfield. nih.gov The chemical shift of the indolic NH proton is highly dependent on the solvent used. ipb.pt The presence of the amino and carboxylic acid groups on the indazole core introduces specific shifts; the acidic proton of the carboxyl group typically appears as a very broad signal at a high chemical shift (δ > 10 ppm), while the amino protons also present as a broad signal. The specific positions of these signals are crucial for confirming the substitution pattern on the indazole ring. For instance, comparing N-1 and N-2 substituted isomers reveals significant differences in their ¹H NMR spectra; the 3-H proton in N-2 isomers is shielded (appears at a lower frequency) compared to the same proton in the N-1 isomer. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms in the indazole ring are well-documented and sensitive to the substitution pattern. researchgate.net The carbons of the benzene (B151609) portion of the ring typically resonate in the δ 110-140 ppm range, while the C3 carbon signal is a useful probe for determining the substitution position, appearing around δ 135 ppm in 1-substituted indazoles and δ 123 ppm in 2-substituted isomers. nih.gov The carbonyl carbon of the carboxylic acid group is readily identifiable by its characteristic downfield shift, typically appearing in the δ 165-175 ppm region. nih.gov The carbon atoms directly attached to the amino group also experience a shift due to the electronic effects of the nitrogen atom. These spectroscopic data are essential for confirming the successful synthesis and verifying the precise structure of the target molecules. researchgate.net

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, concentration and solvent dependent. |

| ¹H | Aromatic (Indazole C-H) | 7.0 - 8.5 | Complex splitting patterns (doublets, triplets) depending on substitution. nih.gov |

| ¹H | Indazole N1-H | ~13.0 | Broad signal, highly solvent dependent. chemicalbook.com |

| ¹H | Amino (-NH₂) | ~5.0 | Broad signal, position can vary. |

| ¹³C | Carboxylic Acid (C =O) | 165 - 175 | Characteristic downfield signal. nih.gov |

| ¹³C | Aromatic (Indazole C) | 110 - 145 | Specific shifts depend on the position and substituents. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-amino-1H-indazole-6-carboxylic acid derivatives, the IR spectrum provides clear evidence for the key structural motifs.

The presence of the carboxylic acid is confirmed by two characteristic bands. A very broad absorption band typically appears in the 3300-2500 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxyl group. nih.govvscht.cz This broadness is a hallmark of carboxylic acid dimers. The second key signal is a strong, sharp absorption band for the carbonyl (C=O) stretch, which is generally observed in the 1736-1689 cm⁻¹ range. nih.gov

The amino group (-NH₂) gives rise to characteristic N-H stretching vibrations, which typically appear as one or two sharp bands in the 3500-3300 cm⁻¹ region. researchgate.net N-H bending (scissoring) vibrations can also be observed around 1600 cm⁻¹. researchgate.net

The indazole ring itself contributes to the spectrum with several absorptions. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. vscht.cz Carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings produce a series of bands in the 1600-1400 cm⁻¹ region. vscht.cz The combination of these specific absorption bands allows for a confident confirmation of the functional group composition of the synthesized derivatives. researchgate.net

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Stretch | 3500 - 3300 | Medium, often two bands |

| Amino (N-H) | Bend | ~1600 | Medium |

| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Strong, very broad |

| Carboxylic Acid (C=O) | Stretch | 1736 - 1689 | Strong, sharp |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Weak to medium |

| Aromatic (C=C) | Stretch | 1600 - 1400 | Medium to weak, multiple bands |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. Techniques such as High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.govrsc.org

For this compound (C₈H₇N₃O₂), the calculated exact mass is 177.0538 g/mol . An HRMS analysis of a synthesized derivative would be expected to show a molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches this calculated value to within a few parts per million, thus confirming its elemental composition. rsc.org Beyond molecular weight determination, mass spectrometry can also provide structural information through the analysis of fragmentation patterns. Upon ionization, molecules can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can help to piece together the molecular structure, confirming the connectivity of the indazole core, amino group, and carboxylic acid moiety. This full characterization is a critical step in verifying the identity of newly synthesized compounds. nih.govresearchgate.net

| Compound Name | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| This compound | C₈H₇N₃O₂ | 177.0538 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal proof of molecular connectivity and stereochemistry by mapping the electron density of a crystalline sample.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Key Interactions | Inversion dimers via O—H⋯O hydrogen bonds |

UV-Vis Spectroscopy and Photoluminescence Studies

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic properties of molecules. These techniques provide information on how molecules interact with light, which is dictated by their electronic structure.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For indazole derivatives, the absorption spectra typically show bands corresponding to π→π* electronic transitions within the aromatic indazole ring system. The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (extinction coefficient) are sensitive to the substitution pattern on the ring and the solvent environment. nih.gov

Photoluminescence: Many indazole derivatives exhibit fluorescence or phosphorescence, emitting light after being electronically excited. The study of these emission properties is crucial for applications in areas such as fluorescent probes and materials science. nih.govresearchgate.net The emission of coordination polymers based on 1H-indazole-6-carboxylic acid has been shown to be governed by ligand-centered π*→π transitions. mdpi.comresearchgate.net The fluorescence properties, including the emission wavelength, quantum yield (a measure of emission efficiency), and Stokes shift (the difference between the absorption and emission maxima), can be tuned by altering the substituents on the indazole core. nih.govehu.es For example, introducing electron-donating or electron-withdrawing groups can modify the energy levels of the molecular orbitals, leading to shifts in the emission color from blue to red. researchgate.net Some derivatives have been identified as a new class of fluorophores with high extinction coefficients and photostability, highlighting their potential utility. nih.govehu.es

| Compound Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 3-phenyl-2-(4-methoxyphenyl)-2H-indazole | 340 | 385 | 0.68 |

| 3-phenyl-2-(p-tolyl)-2H-indazole | 339 | 384 | 0.62 |

| 2-(4-chlorophenyl)-3-phenyl-2H-indazole | 340 | 385 | 0.58 |

Future Directions and Emerging Research Opportunities for 3 Amino 1h Indazole 6 Carboxylic Acid

Exploration of New Therapeutic Targets and Disease Areas

The indazole nucleus is present in a wide array of pharmacologically active synthetic compounds, demonstrating activities such as anti-inflammatory, antitumor, and anti-HIV properties. nih.govresearchgate.net Specifically, the 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of kinases, a critical component in many signaling pathways that are often dysregulated in diseases like cancer. mdpi.comnih.gov Marketed drugs such as Pazopanib and Entrectinib, which are multi-kinase inhibitors, feature the indazole core. mdpi.comnih.gov

Given this precedent, future research on 3-amino-1H-indazole-6-carboxylic acid is likely to focus on its potential as a kinase inhibitor. nih.gov The exploration of its activity against a broad panel of kinases could uncover novel therapeutic targets for various cancers. nih.govrsc.org Derivatives of 1H-indazol-3-amine have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR1), Bcr-Abl, and Anaplastic Lymphoma Kinase (ALK), suggesting that this compound could serve as a valuable starting point for developing targeted cancer therapies. nih.gov

Beyond oncology, the therapeutic potential of indazole derivatives extends to other areas. Research has pointed towards applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as inflammatory conditions. news-medical.netbloomtechz.com The unique substitution pattern of this compound may confer selectivity for novel targets within these complex disease pathways, opening up new avenues for drug discovery.

Development of Novel Prodrug Strategies and Delivery Systems

A significant challenge in drug development is optimizing the pharmacokinetic properties of a lead compound, such as its solubility, stability, and bioavailability. Prodrug strategies, where a bioactive molecule is temporarily modified to overcome these barriers, are a well-established solution. The structure of this compound, with its primary amino group and carboxylic acid moiety, is ideally suited for such an approach.

The carboxylic acid can be converted into ester prodrugs to enhance lipophilicity and improve membrane permeability. Conversely, the amino group can be acylated or used to form Schiff bases, which can be designed to be cleaved under specific physiological conditions, releasing the active drug. One study on indazole-based HIV-1 inhibitors successfully used an N-acyloxymethyl analogue as a prodrug to increase aqueous solubility and ensure susceptibility to enzymatic hydrolysis. nih.gov This highlights a promising strategy that could be adapted for this compound.

Furthermore, these functional groups can be used to attach the molecule to advanced drug delivery systems. For instance, the compound could be conjugated to polymers to create nanoparticle formulations for targeted delivery to tumor tissues, thereby increasing efficacy and reducing systemic toxicity.

Application in Material Science (e.g., Coordination Polymers, Organic Electronics)

The utility of this compound is not confined to pharmacology. Its structural features make it an attractive ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their diverse applications in areas like gas storage, catalysis, and sensing.

Research on the closely related 1H-indazole-6-carboxylic acid has shown that it can form coordination polymers with zinc (II) and cadmium (II) ions, resulting in structures with double chains or 3D networks. mdpi.comresearchgate.net These materials were found to exhibit photoluminescent properties, driven by ligand-centered electronic transitions. mdpi.com Similarly, 1H-indazole-4-carboxylic acid has been used to create novel coordination polymers with interesting magnetic and luminescence properties. bohrium.comrsc.org

The addition of the 3-amino group in this compound provides an additional coordination site, which could lead to the formation of novel polymeric structures with unique topologies and properties. The amino group could participate in hydrogen bonding, further stabilizing the crystal structure, or directly coordinate with metal centers. The potential for creating new functional materials with tailored optical, magnetic, or porous properties warrants significant investigation. While its application in organic electronics has not been specifically reported, the conjugated heterocyclic system of the indazole ring suggests that derivatives could be explored for their semiconductor properties.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Modern drug discovery is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the design and optimization of new drug candidates by analyzing vast datasets to predict biological activity, toxicity, and pharmacokinetic properties.

For a scaffold like this compound, ML models can be employed to design a virtual library of derivatives with modifications at the amino and carboxylic acid groups, as well as on the bicyclic ring system. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can then predict the antitumor activity of these virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Collaborative and Translational Research Initiatives

Translating a promising compound from the laboratory to clinical use is a complex, multi-stage process that necessitates extensive collaboration. The future development of this compound and its derivatives will depend on robust partnerships between academic researchers, pharmaceutical companies, and clinical centers.

Initial discovery and synthesis, typically originating in academic labs, need to be followed by more extensive preclinical testing, which is often carried out in industrial settings with greater resources for high-throughput screening and toxicology studies. Collaborative initiatives can bridge this gap, facilitating the sharing of data, resources, and expertise.

Translational research will be crucial for evaluating the clinical potential of drug candidates derived from this scaffold. nih.gov This involves not only assessing efficacy in relevant disease models but also identifying biomarkers that can predict patient response. acs.org For kinase inhibitors, for example, genetic screening of tumors can identify patient populations most likely to benefit from a targeted therapy. nih.gov Establishing consortia focused on indazole-based therapeutics could streamline this process, ensuring that promising basic science discoveries are efficiently moved into clinical development programs. researchgate.net

Table of Potential Future Research Directions for this compound

| Research Area | Specific Focus | Potential Outcome |

|---|---|---|

| Therapeutic Targets | Kinase inhibition screening (e.g., FGFR, Bcr-Abl) | Novel targeted therapies for cancer. nih.gov |

| Neuroinflammation and neurodegeneration assays | New treatments for Alzheimer's or Parkinson's disease. news-medical.net | |

| Prodrug Development | Esterification of the carboxylic acid group | Improved oral bioavailability and cell permeability. |

| Acylation of the amino group | Enhanced solubility and targeted drug release. nih.gov | |

| Material Science | Synthesis of coordination polymers with transition metals | New photoluminescent or magnetic materials. mdpi.com |

| Investigation of charge transport properties | Potential applications in organic electronics. | |

| AI/Machine Learning | QSAR modeling of derivative libraries | Rapid identification of potent drug candidates. mdpi.com |

| Virtual screening against protein databases | Discovery of new biological targets and drug repurposing. | |

| Translational Research | Collaborative preclinical toxicology and efficacy studies | Acceleration of clinical trial initiation. nih.gov |

| Biomarker discovery for patient stratification | Personalized medicine approaches for derivatives. acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized for purity?

- Methodology : The synthesis of indazole derivatives often involves cyclization reactions or functional group modifications. For example, Scheme 2 in details the use of acetic acid under reflux (3–5 hours) to form indole-carboxylic acid derivatives via condensation with aminothiazolones . To optimize purity, recrystallization in ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Monitoring reaction progress via TLC (silica plates, UV visualization) ensures minimal byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR in DMSO-d6 to confirm the amino (-NH) and carboxylic acid (-COOH) groups. Peaks for aromatic protons typically appear between δ 6.8–8.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) can verify the molecular ion peak (e.g., [M+H] at m/z 192.06 for CHNO) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX programs for refinement) resolves bond angles and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Refer to GHS-compliant safety data sheets (SDS) for guidance. Key precautions include:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine powders.

- Store in a cool, dry place away from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Methodology : Apply the Colle-Salvetti correlation-energy formula ( ) to model electron density and local kinetic energy. Use software like Gaussian or ORCA with B3LYP/6-311G(d,p) basis sets to calculate:

- HOMO-LUMO gaps (related to reactivity).

- Partial charges on the amino and carboxylic acid groups (critical for intermolecular interactions) .

- Validation : Compare computational results with experimental UV-Vis spectra (λ ~270–300 nm for indazole derivatives) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

- Methodology :

- Scaffold Modification : Introduce substituents at positions 1 and 3 (e.g., methyl, nitro groups) to assess steric/electronic effects on binding (see for analogous indazole SAR studies) .

- Enzyme Assays : Test inhibitory activity against target kinases (e.g., JNK or CDK) using fluorescence polarization assays. IC values can be calculated via dose-response curves .

- Molecular Docking : Use AutoDock Vina to simulate binding poses in kinase active sites (PDB ID: 1ATP for CDK2). Focus on hydrogen bonds between the carboxylic acid group and conserved lysine residues .

Q. How can synthetic routes be optimized for scalability while minimizing waste?

- Methodology :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction variables (temperature, catalyst loading). For example, achieved 92% yield for a similar indole derivative by optimizing reflux time (4 hours) and acetic acid concentration (1.1 equiv) .

- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to improve E-factors.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of indazole derivatives?

- Methodology :

- Meta-Analysis : Compare datasets from multiple studies (e.g., vs. ) to identify outliers. Consider variables like cell line specificity (e.g., prostate vs. breast cancer models) or assay protocols (MTT vs. ATP-lite).

- Control Experiments : Replicate key studies with standardized conditions (e.g., 10% FBS in DMEM, 48-hour incubation) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.